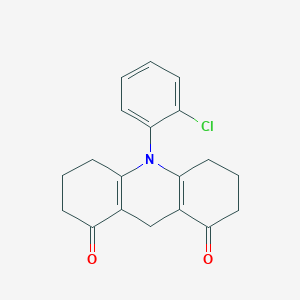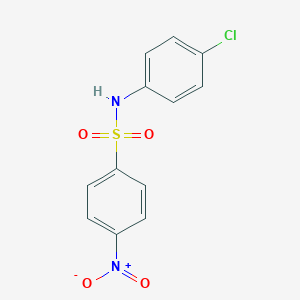
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a sulfonamide derivative that has a nitro group and a chlorophenyl group attached to the sulfonamide functional group. NBD-Cl has been used in the synthesis of peptides, labeling of proteins, and as a fluorescent probe in biochemical assays.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is based on its ability to react with amino groups. This compound can form a covalent bond with the amino group of an amino acid or a protein, resulting in the formation of a stable adduct. This adduct can be detected using various analytical techniques, such as fluorescence spectroscopy or mass spectrometry.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to selectively label amino groups. This allows for the specific labeling of proteins or amino acids, which can be useful in studying their structure and function. This compound is also relatively easy to synthesize and purify, making it a cost-effective labeling agent.
One limitation of using this compound is its sensitivity to pH and temperature. The reaction between this compound and amino groups is pH-dependent, and the optimal pH range for the reaction is between 7.5 and 8.5. Additionally, the reaction between this compound and amino groups is temperature-dependent, and the optimal temperature range for the reaction is between 20°C and 25°C.
Orientations Futures
There are several future directions for the use of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in scientific research. One possible direction is the development of new labeling strategies using this compound. For example, this compound could be used in combination with other labeling agents to achieve dual labeling of proteins or amino acids.
Another future direction is the use of this compound in the study of protein-protein interactions. This compound could be used to label specific amino acid residues in proteins, which could then be used to study the binding interactions between proteins.
Overall, this compound, or this compound, is a versatile chemical compound that has been widely used in scientific research. Its ability to selectively label amino groups has made it a valuable tool in the study of proteins and amino acids. As research continues to evolve, this compound is likely to play an important role in the development of new labeling strategies and the study of protein-protein interactions.
Méthodes De Synthèse
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide involves the reaction of 4-chloronitrobenzene with sulfanilamide in the presence of a catalyst such as sodium acetate. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanilamide attacks the electrophilic nitro group of 4-chloronitrobenzene. The resulting product is this compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide has been used in various scientific research applications due to its unique properties. One of the most common uses of this compound is in the synthesis of peptides. This compound can be used as a protecting group for the amino group of an amino acid during peptide synthesis. The this compound group can be easily removed under mild conditions, leaving the amino group intact.
This compound has also been used as a labeling agent for proteins. The sulfonamide functional group of this compound can react with the amino groups of proteins, resulting in the formation of a covalent bond. This allows for the labeling of specific amino acid residues in proteins, which can be useful in studying protein structure and function.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDXCPXAFNROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


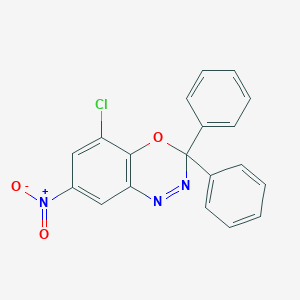

![1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9'-(9'H)-fluorene]](/img/structure/B375300.png)
![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)
![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
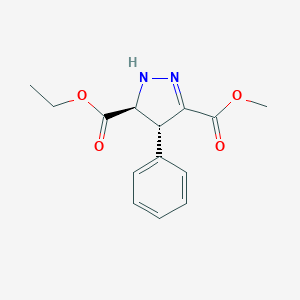
![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)
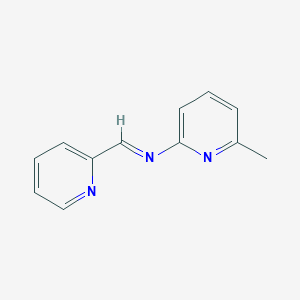
![5,5,11,11-Tetraphenyl-3,4,9,10-tetraazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B375307.png)
![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)

![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
